Lipophilicity Gain Through 2,5-Dimethylfuran Substitution vs. Unsubstituted Furan
The 2,5-dimethyl substitution on the furan ring elevates the calculated logP of the target compound to approximately 3.72, representing a substantial increase over the unsubstituted furan analog (estimated logP ~2.2) [1]. This ~1.5 log unit difference is attributed to the dual methyl groups, which also increase the intrinsic logP of 2,5-dimethylfuran to 2.24 compared to ~0.72 for furan .
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP 3.72 (ZINC calculated; C16H16F3NO4) |
| Comparator Or Baseline | Unsubstituted furan analog (CAS 1396852-73-5) estimated logP ~2.2; 2,5-dimethylfuran logP = 2.24 vs. furan logP ≈ 0.72 |
| Quantified Difference | Δ logP ≈ +1.5 units (target vs. unsubstituted furan analog); Δ logP ≈ +1.5 units (2,5-dimethylfuran vs. furan core) |
| Conditions | In silico calculation (ZINC20 database); experimental 2,5-dimethylfuran logP data from Chem960 |
Why This Matters
Higher lipophilicity directly influences membrane permeability and tissue distribution, which can be critical for cellular assay performance and in vivo pharmacokinetics in lead optimization programs.
- [1] ZINC20 Database. ZINC3780199 – C16H16F3NO4; logP 3.719. https://zinc20.docking.org/substances/ZINC000003780199/ (accessed 2026-05-08). View Source
